4-[2-Chloro-4-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridine
Description
Properties
IUPAC Name |
2-chloro-4-pyridin-3-yl-5-pyridin-4-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3S/c14-13-17-11(10-2-1-5-16-8-10)12(18-13)9-3-6-15-7-4-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYDBPOPEMMCSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(SC(=N2)Cl)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-4-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridine typically involves the reaction of 2-chloropyridine with a thiazole derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the pyridine and thiazole rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-Chloro-4-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Basic Information
- Chemical Name: 4-[2-Chloro-4-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridine
- CAS Number: 2253639-60-8
- Molecular Formula: C12H8ClN3S
- Molecular Weight: 273.74 g/mol
Structural Characteristics
The compound features a thiazole ring fused with pyridine, contributing to its biological activity. The presence of chlorine and nitrogen atoms enhances its interaction with biological targets, making it a subject of interest in drug design.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiazole-pyridine compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. In particular, the compound's ability to inhibit key enzymes involved in cancer progression has been reported, suggesting a mechanism of action that warrants further exploration .
Inhibition of Kinases
The compound has been evaluated for its inhibitory effects on cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Research indicates that derivatives of this compound show potent inhibition of CDK4 and CDK6, making them promising candidates for the treatment of cancers characterized by dysregulated cell cycle progression .
Anti-inflammatory Properties
In addition to its anticancer potential, compounds similar to this compound have been investigated for their anti-inflammatory properties. These compounds exhibit the ability to modulate inflammatory pathways, providing therapeutic avenues for conditions such as rheumatoid arthritis and other inflammatory diseases .
Structure-Activity Relationship Studies
Research has focused on understanding how variations in the chemical structure affect biological activity. For example, modifications at the thiazole or pyridine rings have been shown to enhance potency against specific cancer cell lines. A study demonstrated that specific substitutions could improve selectivity towards CDK inhibitors while reducing off-target effects .
In Vivo Studies
In vivo studies using animal models have provided insights into the pharmacokinetics and bioavailability of the compound. These studies indicate that certain derivatives maintain effective plasma concentrations while exhibiting minimal toxicity, highlighting their potential for clinical development .
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| CDK4 Inhibition | CDK4 | 0.39 | |
| CDK6 Inhibition | CDK6 | 0.042 | |
| Cytotoxicity | MCF7 | 3.79 | |
| Cytotoxicity | A549 | 0.95 |
Table 2: Structure Variations and Their Effects
Mechanism of Action
The mechanism of action of 4-[2-Chloro-4-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridine involves its interaction with specific molecular targets. For example, it may bind to DNA or proteins, leading to the inhibition of certain biological pathways. The exact mechanism depends on the specific application and the biological target involved .
Comparison with Similar Compounds
Structural Features and Molecular Properties
Table 1: Molecular Comparison with Analogous Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 4-[2-Chloro-4-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridine | C₁₃H₈ClN₃S | 273.75 | Chloro, pyridinyl, thiazolyl |
| Nitrapyrin (2-chloro-6-(trichloromethyl)pyridine) | C₆H₃Cl₄N | 230.90 | Chloro, trichloromethyl, pyridinyl |
| 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine | C₂₃H₁₇ClN₄ | ~408.90 | Amino, chloro, substituted phenyl |
| 5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine | C₃₀H₂₂N₄OS | 486.59 | Methoxyphenyl, pyrrolo-thiazolo core |
Key Observations :
- The target compound’s thiazole-pyridine hybrid structure distinguishes it from simpler pyridine derivatives like nitrapyrin, which lacks a fused heterocyclic system .
- The chlorine atom at position 2 of the thiazole ring is critical for electronic effects, similar to nitrapyrin’s chloro-trichloromethyl group, which enhances pesticidal activity .
Key Findings :
- The target compound’s thiazole ring is associated with antimicrobial activity, as seen in structurally similar compounds like Ghorab et al. (2009)’s thiazole derivatives, which inhibit bacterial growth at MIC values of 8–32 µg/mL .
- Nitrapyrin’s pesticidal activity relies on its chloro and trichloromethyl groups, suggesting that the target compound’s chlorine may similarly enhance agrochemical utility .
Physicochemical and Industrial Relevance
- Solubility: The target compound’s low polarity (due to aromatic rings and chlorine) limits aqueous solubility, unlike amino-substituted analogs with improved hydrophilicity .
- Supplier Availability : and indicate commercial availability of thiazole-pyridines for research, though specific applications (e.g., as kinase inhibitors or antimicrobials) require further validation .
Biological Activity
4-[2-Chloro-4-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridine is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a pyridine ring substituted with a thiazole moiety, which is known to contribute to various biological activities. The presence of the chlorine atom and the specific arrangement of the pyridine and thiazole rings are critical for its pharmacological properties.
Research indicates that compounds similar to this compound exhibit diverse mechanisms of action, including:
- Antimicrobial Activity : Thiazole derivatives have shown promising antibacterial properties. For instance, compounds containing thiazole rings have been reported to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Some thiazole-based compounds have demonstrated cytotoxic activity against cancer cell lines. Research has shown that certain derivatives can induce apoptosis in cancer cells by interacting with specific cellular pathways .
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of this compound and related compounds:
Case Studies
Several studies have focused on the biological activity of thiazole derivatives similar to this compound:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of thiazole-containing compounds against various pathogens and found that modifications at the pyridine position significantly affected their potency .
- Cytotoxicity in Cancer Cells : Another research highlighted the cytotoxic effects of thiazole derivatives on cancer cell lines such as A431 and Jurkat. The study revealed that certain structural modifications enhanced their anticancer properties .
- Seizure Protection Studies : Compounds with thiazole integration were tested for anticonvulsant activity, demonstrating significant protective effects in animal models against chemically induced seizures .
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling 4-[2-Chloro-4-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridine in laboratory settings?
- Methodological Answer :
- PPE Selection : Use nitrile gloves compliant with EN 374 standards to prevent permeation. Inspect gloves for defects before use and avoid cross-contamination during removal .
- Respiratory Protection : Employ NIOSH-approved respirators if aerosolization is possible (e.g., during weighing or sonication).
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Monitor for moisture ingress using desiccants .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
Q. How can researchers confirm the molecular structure of this compound post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : Analyze - and -NMR to verify aromatic proton environments (e.g., pyridyl H at δ 8.5–9.0 ppm) and thiazole carbons (δ 160–170 ppm).
- Mass Spectrometry : Use HRMS (ESI+) to confirm the molecular ion peak at m/z 273.75 (C₁₃H₈ClN₃S) .
- Elemental Analysis : Validate %C, %H, and %N against theoretical values (±0.3% tolerance).
Advanced Research Questions
Q. What strategies improve synthetic yield of this compound?
- Methodological Answer :
- Heterocycle Formation : Optimize thiazole ring closure using Hantzsch synthesis (e.g., α-haloketones with thiourea derivatives) under anhydrous DMF at 80–100°C .
- Catalysis : Introduce Pd(OAc)₂ (2 mol%) to accelerate Suzuki-Miyaura coupling for pyridyl-thiazole linkage. Monitor reaction progress via TLC (hexane:EtOAc, 3:1) .
- Purification : Use reverse-phase HPLC (C18 column, MeCN:H₂O gradient) to isolate >95% purity.
Q. How should researchers address contradictory data in reaction mechanisms involving this compound?
- Methodological Answer :
- Intermediate Trapping : Use low-temperature (-78°C) quenching with MeOH to stabilize reactive intermediates (e.g., dithiazolium salts). Characterize via FTIR (e.g., S–N stretches at 1050–1150 cm⁻¹) .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare energy barriers for competing pathways (e.g., base-sensitive eliminations vs. cyclizations) .
Q. What crystallographic methods elucidate the solid-state structure of this compound?
- Methodological Answer :
- X-ray Diffraction : Grow single crystals via slow evaporation (CHCl₃:EtOH, 1:1). Resolve space group (e.g., P2₁/c) and validate bond lengths (e.g., C–S: 1.71 Å) using SHELX .
- Hirshfeld Analysis : Map intermolecular interactions (e.g., π-stacking between pyridyl rings) to explain packing efficiency .
Q. How can analogs of this compound be designed to modulate biological activity?
- Methodological Answer :
- SAR Studies : Replace the 2-chloro group with electron-withdrawing substituents (e.g., CF₃) to enhance metabolic stability. Test analogs in vitro (e.g., kinase inhibition assays) .
- Solubility Optimization : Introduce polar groups (e.g., –OH, –NH₂) at the 4-pyridyl position. Assess logP via shake-flask method and correlate with cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
